molecular formula C19H19N5O2S B5740594 N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}benzenesulfonamide

N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}benzenesulfonamide

Cat. No. B5740594
M. Wt: 381.5 g/mol
InChI Key: PSUJQEFFOZSEME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}benzenesulfonamide, also known as PD 0325901, is a small molecule inhibitor that targets the mitogen-activated protein kinase (MAPK) pathway. This pathway is involved in cell growth, differentiation, and survival, and is often dysregulated in cancer cells. PD 0325901 has been extensively studied for its potential use in cancer therapy and as a tool for understanding the MAPK pathway.

Mechanism of Action

N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}benzenesulfonamide 0325901 works by binding to the ATP-binding site of MEK enzymes, which prevents them from phosphorylating and activating downstream targets in the MAPK pathway. This ultimately leads to decreased cell proliferation and increased apoptosis in cancer cells.
Biochemical and physiological effects:
N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}benzenesulfonamide 0325901 has been shown to have a variety of biochemical and physiological effects in cancer cells. It can inhibit cell proliferation, induce apoptosis, and decrease the expression of genes involved in cell cycle progression and survival. In addition, N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}benzenesulfonamide 0325901 has been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy.

Advantages and Limitations for Lab Experiments

N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}benzenesulfonamide 0325901 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a high degree of selectivity for MEK enzymes. In addition, it has been extensively studied and its mechanism of action is well understood. However, N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}benzenesulfonamide 0325901 also has some limitations. It can be toxic to normal cells at high concentrations, and its efficacy can be limited by the development of resistance in cancer cells.

Future Directions

There are several future directions for the study of N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}benzenesulfonamide 0325901. One area of research is the identification of biomarkers that can predict which patients will respond to N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}benzenesulfonamide 0325901 treatment. Another area of research is the development of combination therapies that can enhance the efficacy of N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}benzenesulfonamide 0325901. Finally, there is ongoing research into the development of new MEK inhibitors that can overcome the limitations of N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}benzenesulfonamide 0325901 and improve its efficacy in cancer therapy.

Synthesis Methods

N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}benzenesulfonamide 0325901 can be synthesized using a variety of methods, but the most commonly used approach involves the reaction of aniline with 4,6-dimethyl-2-chloropyrimidine to form the intermediate N-(4,6-dimethyl-2-pyrimidinyl)aniline. This intermediate is then reacted with benzenesulfonyl chloride to form the final product, N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}benzenesulfonamide 0325901.

Scientific Research Applications

N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}benzenesulfonamide 0325901 has been used extensively in scientific research to study the MAPK pathway and its role in cancer. It has been shown to inhibit the activity of the MAPK kinase (MEK) enzymes, which are upstream of the MAPK pathway and activate it. By inhibiting MEK, N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}benzenesulfonamide 0325901 can prevent the activation of the MAPK pathway and ultimately lead to cell death in cancer cells.

properties

IUPAC Name

2-(benzenesulfonyl)-1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c1-14-13-15(2)21-18(20-14)23-19(22-16-9-5-3-6-10-16)24-27(25,26)17-11-7-4-8-12-17/h3-13H,1-2H3,(H2,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUJQEFFOZSEME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NS(=O)(=O)C2=CC=CC=C2)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)N/C(=N/S(=O)(=O)C2=CC=CC=C2)/NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N''-(Benzenesulfonyl)-N'-(4,6-dimethylpyrimidin-2-YL)-N-phenylguanidine

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